molecular formula C8H18ClN B6616115 2,6-dimethylazepane hydrochloride CAS No. 1352719-73-3

2,6-dimethylazepane hydrochloride

Cat. No.: B6616115
CAS No.: 1352719-73-3
M. Wt: 163.69 g/mol
InChI Key: LSWMZDNDVLRYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylazepane hydrochloride is a chemical compound with the molecular formula C8H17N·HCl It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethylhexan-1-amine with hydrochloric acid, which results in the formation of the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azepane derivatives.

Scientific Research Applications

2,6-Dimethylazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,6-dimethylazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    Azepane: The parent compound, which lacks the methyl groups at positions 2 and 6.

    Piperidine: A six-membered nitrogen-containing ring, structurally similar but with different chemical properties.

    Morpholine: Contains both nitrogen and oxygen in the ring, offering different reactivity and applications.

Uniqueness: 2,6-Dimethylazepane hydrochloride is unique due to the presence of methyl groups at positions 2 and 6, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and specificity in certain applications compared to its analogs.

Properties

IUPAC Name

2,6-dimethylazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(2)9-6-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWMZDNDVLRYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.